molecular formula C13H17N B1272230 4-Tert-butyl-2,6-dimethylbenzonitrile CAS No. 88166-76-1

4-Tert-butyl-2,6-dimethylbenzonitrile

Cat. No.: B1272230
CAS No.: 88166-76-1
M. Wt: 187.28 g/mol
InChI Key: OIOQMLCBUREXCF-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-dimethylbenzonitrile is an organic compound with the molecular formula C13H17N and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of a tert-butyl group and two methyl groups attached to a benzonitrile core. It is primarily used in research and development settings .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2,6-dimethylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of electron-donating groups (tert-butyl and methyl groups).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

4-Tert-butyl-2,6-dimethylbenzonitrile is primarily used in research and development settings . Its applications span various fields, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, although specific applications are not extensively documented.

    Medicine: Research into its potential medicinal properties is ongoing, but no specific therapeutic uses have been established.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 4-Tert-butyl-2,6-dimethylbenzonitrile is unique due to the combination of tert-butyl and two methyl groups attached to the benzonitrile core. This specific arrangement of substituents can influence its chemical reactivity and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-tert-butyl-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOQMLCBUREXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372349
Record name 4-tert-butyl-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88166-76-1
Record name 4-(1,1-Dimethylethyl)-2,6-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88166-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-butyl-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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